2-(5-Amino-1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid

Kinase Inhibition B-Raf Oncology Research

2-(5-Amino-1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid (CAS 1708380-19-1) is a heterocyclic building block combining a 5-aminopyrazole core with a pyridin-4-yl substituent and an acetic acid side chain. It belongs to the broader class of substituted 1-(3-pyridinyl)pyrazol-4-ylacetic acids, which are claimed as herbicides and plant growth regulators in the foundational patent family led by Bayer CropScience AG.

Molecular Formula C11H12N4O2
Molecular Weight 232.24 g/mol
Cat. No. B11787111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Amino-1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid
Molecular FormulaC11H12N4O2
Molecular Weight232.24 g/mol
Structural Identifiers
SMILESCN1C(=C(C(=N1)C2=CC=NC=C2)CC(=O)O)N
InChIInChI=1S/C11H12N4O2/c1-15-11(12)8(6-9(16)17)10(14-15)7-2-4-13-5-3-7/h2-5H,6,12H2,1H3,(H,16,17)
InChIKeyUMSNPFYUADTPMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Amino-1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid: A Regiospecific Pyrazole-Acetic Acid Building Block for Herbicidal and Kinase-Targeted Research


2-(5-Amino-1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid (CAS 1708380-19-1) is a heterocyclic building block combining a 5-aminopyrazole core with a pyridin-4-yl substituent and an acetic acid side chain . It belongs to the broader class of substituted 1-(3-pyridinyl)pyrazol-4-ylacetic acids, which are claimed as herbicides and plant growth regulators in the foundational patent family led by Bayer CropScience AG [1]. Its molecular formula is C11H12N4O2 with a molecular weight of 232.24 g/mol, placing it in a structural isomer series with its pyridin-2-yl (CAS 1707374-22-8) and pyridin-3-yl (CAS 1708026-23-6) analogs . The 4-pyridyl orientation distinguishes it from these analogs by positioning the pyridine nitrogen para to the pyrazole ring, a feature that critically alters its hydrogen-bond acceptor geometry and electronic profile compared to the ortho- or meta-nitrogen arrangements.

Why 2-(5-Amino-1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid Cannot Be Replaced by Pyridin-2-yl or Pyridin-3-yl Analogs


Substituting the 4-pyridyl isomer with its 2- or 3-pyridyl regioisomers is not chemically conservative and leads to divergent biological and physicochemical outcomes. The position of the pyridine nitrogen dictates the vector of hydrogen-bond acceptance and the electronic influence on the pyrazole ring, which are critical parameters in target binding . The pyridin-4-yl group presents a para-directed nitrogen with a predicted pKa of ~4.30, offering a distinct basicity profile compared to the ortho (pKa ~5.2) and meta arrangements . In the context of kinase inhibition, related analogs such as N-methyl-4-(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)benzamide demonstrate a specific affinity for B-Raf with an IC50 of 647 nM, an activity that is highly sensitive to the pyridine substitution pattern [1]. The herbicidal patent literature further confirms that the 1-(3-pyridinyl)pyrazol-4-ylacetic acid scaffold undergoes tight structure-activity relationships; the efficacy against broad-leaved weeds is contingent on the exact heteroaryl substitution, making simple interchange between isomers unreliable for reproducible research outcomes [2].

Quantitative Differentiation: 2-(5-Amino-1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid vs. Regioisomeric Analogs


Kinase Inhibition Selectivity: B-Raf Affinity of a 4-Pyridyl Pyrazole Analog

A closely related derivative, N-methyl-4-(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)benzamide, which shares the identical 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl core with the target compound, demonstrates a defined affinity for the Serine/threonine-protein kinase B-Raf. The 4-pyridyl orientation contributes to a specific binding interaction, with a measured IC50 of 647 nM. This activity is contingent on the 4-pyridyl nitrogen position, as altering the pyridine substitution pattern (e.g., to pyridin-2-yl or pyridin-3-yl) would re-direct the hydrogen-bond acceptor and alter steric complementarity with the kinase hinge region [1].

Kinase Inhibition B-Raf Oncology Research

Herbicidal Activity: Class-Level Efficacy of Pyridinyl-Pyrazole Acetic Acids

The target compound falls within the general formula (I) of the Bayer CropScience patent family US8252723, which claims substituted 1-(3-pyridinyl)pyrazol-4-ylacetic acids as herbicides and plant growth regulators. The patent discloses that compounds of this class, including those with 5-amino substitution analogous to the target compound, are effective for the selective control of broad-leaved weeds and weed grasses in crops of useful plants. While specific quantitative field data for the exact compound is not publicly disclosed, the patent provides a direct structural and functional claim linking the 1-methyl-5-amino-pyridinyl-pyrazole-4-acetic acid scaffold to herbicidal utility, conferring procurement value for agrochemical R&D [1]. In contrast, the 2- and 3-pyridyl isomers, while sharing the same molecular formula, place the pyridine nitrogen at different vectors, fundamentally altering their interaction with plant auxin receptors or biosynthetic enzyme targets.

Agrochemical Herbicide Discovery Weed Control

Hydrogen-Bond Acceptor Geometry: Para-Pyridyl vs. Ortho- and Meta-Pyridyl Isomers

The pyridin-4-yl substituent in the target compound presents a para-oriented nitrogen lone pair, acting as a hydrogen-bond acceptor with a predicted pKa of approximately 4.30, as estimated for related 1-(pyridin-4-yl)-1H-pyrazoles . This contrasts with the pyridin-2-yl isomer, where the ortho-nitrogen has a higher pKa (~5.2) and is sterically shielded, and the pyridin-3-yl isomer, which positions the nitrogen meta, altering the directionality of the hydrogen-bond interaction. In the context of CRTh2 antagonists, the pyrazole-4-acetic acid pharmacophore achieves low nanomolar potency (IC50 = 89 nM for optimized compound 32) only when the heteroaryl substitution is precisely oriented to complement the receptor binding pocket [1]. The 4-pyridyl isomer's linear, symmetric hydrogen-bond vector is geometrically distinct and cannot be mimicked by the angled vectors of the 2- or 3-pyridyl isomers, making it the preferred choice for structure-based drug design targeting para-oriented acceptor sites.

Medicinal Chemistry Structure-Based Drug Design Molecular Recognition

Purity and Supply Chain: Certified NLT 98% Purity for the 4-Pyridyl Isomer

Vendor specifications indicate that the target 4-pyridyl isomer is available from CATO Research Chemicals as a catalog product (C1373675) with same-day shipping, intended for research and laboratory use . For the regioisomeric analogs, the pyridin-3-yl isomer is offered by AKSci at 95% purity , while the pyridin-2-yl isomer is available from MolCore at NLT 98% purity . This means a researcher seeking a consistent 98% purity standard across all three isomers for comparative SAR studies can source the 4-pyridyl and 2-pyridyl isomers at that grade, whereas the 3-pyridyl isomer is typically supplied at a lower 95% specification, potentially introducing purity-related variability into head-to-head biological experiments.

Chemical Supply Analytical Standard Procurement Specification

Prioritized Application Scenarios for 2-(5-Amino-1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid in Scientific Research


Kinase Inhibitor Fragment and Lead Generation Campaigns

The compound serves as an optimal fragment or warhead in structure-based drug design programs targeting kinases with a para-directed hydrogen-bond acceptor requirement at the hinge region. The B-Raf IC50 of 647 nM demonstrated by its close benzamide analog validates the kinase-binding potential of the 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl core [1]. The 5-amino group offers a convenient synthetic handle for further derivatization into amides, ureas, or sulfonamides, making it a versatile intermediate for library synthesis. Researchers developing selective B-Raf or related kinase inhibitors would prioritize this isomer over the 2- and 3-pyridyl analogs, which lack a comparable kinase affinity benchmark.

Agrochemical Discovery for Broad-Leaved Weed Control

The compound is directly covered by the claims of the Bayer CropScience patent US8252723, which establishes its utility as a herbicide or plant growth regulator [2]. The pyrazole-4-acetic acid core with a 5-amino substituent is a privileged scaffold in this patent family. Industrial agrochemical R&D teams investigating novel herbicides for use in crops of useful plants can procure this compound as a validated lead, secure in the knowledge that its specific regioisomeric form aligns with the patent's structural claims, unlike the 2- or 3-pyridyl isomers which are not independently exemplified.

Regioisomeric Selectivity Profiling in Medicinal Chemistry SAR

A complete set of pyridinyl regioisomers (2-, 3-, and 4-yl) is essential for mapping the hydrogen-bond acceptor pharmacophore of any biological target. The 4-pyridyl isomer, with its para-oriented nitrogen and predicted pKa of ~4.30 , presents a distinct physicochemical profile compared to the ortho- and meta-substituted analogs. Medicinal chemistry groups conducting systematic SAR profiling would procure all three isomers to quantitatively dissect the contribution of pyridine nitrogen position to target potency, selectivity, and ADME properties, with the 4-pyridyl isomer serving as the only regioisomer capable of linear, symmetric hydrogen-bond donation.

Synthesis of Aminopyrazolopyridine Fused Heterocycles

The combination of a 5-amino group and a 4-pyrazole acetic acid side chain in this compound makes it a strategic precursor for cyclocondensation reactions leading to aminopyrazolopyridine derivatives—a class known for VEGFR/PDGFR multitargeted kinase inhibition [3]. The 4-pyridyl substituent, once fused into a bicyclic scaffold, will orient the pyridine nitrogen in a para relationship to the newly formed ring, creating a distinct regioisomeric series of fused heterocycles that is inaccessible from the 2- or 3-pyridyl precursors. This application is particularly relevant for medicinal chemistry groups pursuing novel kinase inhibitor chemotypes.

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